molecular formula C14H11N3OS2 B14987434 2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B14987434
M. Wt: 301.4 g/mol
InChI Key: JZPSMIONBLNFLY-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a thiophene and thiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H11N3OS2

Molecular Weight

301.4 g/mol

IUPAC Name

2-methyl-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide

InChI

InChI=1S/C14H11N3OS2/c1-9-5-2-3-6-10(9)13(18)16-14-15-12(17-20-14)11-7-4-8-19-11/h2-8H,1H3,(H,15,16,17,18)

InChI Key

JZPSMIONBLNFLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=CS3

Origin of Product

United States

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